1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine
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Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in two tautomeric forms, with the molecular formula C4H10N2 . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Piperazine can be synthesized by the reaction of diethanolamine with ethylene oxide, followed by ammonolysis of the resulting ethylene glycol bis(β-hydroxyethyl)ether . Pyridine can be synthesized by the Chichibabin synthesis, a method for synthesizing pyridine rings .Molecular Structure Analysis
The piperazine ring is a saturated analog of pyridine, and the two nitrogen atoms are equivalent and interchangeable. Pyridine is a planar molecule, and the nitrogen atom is sp2 hybridized .Chemical Reactions Analysis
Piperazine can undergo reactions typical of other secondary amines, although the second amino group confers increased reactivity . Pyridine is used as a base in chemical reactions, and it can be easily protonated to give pyridinium, a conjugate acid .Mechanism of Action
Future Directions
The future directions for research into “1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine” would likely depend on its observed biological activity. Piperazine and pyridine derivatives are a rich field of study, with potential applications in medicinal chemistry and drug design .
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-2-23-12-14-25(15-13-23)20(26)6-5-18-7-10-24(11-8-18)21(27)16-19-4-3-9-22-17-19/h3-4,9,17-18H,2,5-8,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVPRMXNOGJGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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